molecular formula C19H9Cl2N6Na3O10S3 B093762 Reactive Red 1 CAS No. 17752-85-1

Reactive Red 1

Cat. No.: B093762
CAS No.: 17752-85-1
M. Wt: 717.4 g/mol
InChI Key: YQEHHPFEQLDFCN-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Reactive Red 1 involves several steps. The primary synthetic route includes the condensation of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid with 2,4,6-trichloro-1,3,5-triazine . This is followed by diazotization of 2-aminobenzenesulfonic acid and subsequent coupling with the condensation product . The reaction is typically carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors where the reactants are mixed and heated to the required temperatures. The product is then isolated through filtration and purification steps, including recrystallization to obtain the pure dye .

Chemical Reactions Analysis

Types of Reactions: Reactive Red 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Reactive Red 1 primarily involves the formation of covalent bonds with the substrate. The reactive chlorine atoms in the triazine ring react with nucleophilic groups in the substrate, such as hydroxyl or amino groups, forming stable covalent bonds. This mechanism is crucial for its application in dyeing processes, where it forms strong bonds with the fibers, ensuring long-lasting color .

Comparison with Similar Compounds

  • C.I. Reactive Red 2
  • C.I. Reactive Red 3
  • C.I. Reactive Red 4

Comparison: Reactive Red 1 is unique due to its specific chemical structure, which includes a triazine ring and multiple sulfonic acid groups. This structure provides it with excellent water solubility and reactivity, making it highly effective as a dye. Compared to other similar compounds, C.I. This compound, trisodium salt offers superior dyeing properties and color fastness .

Biological Activity

Reactive Red 1 is a synthetic azo dye commonly used in the textile industry. Its widespread application has raised concerns regarding its environmental impact and potential toxicity. This article explores the biological activity of this compound, focusing on its effects on various biological systems, biodegradation processes, and the efficacy of different treatment methods.

Chemical Structure and Properties

This compound is characterized by its azo group (-N=N-), which is responsible for its vibrant color. The chemical formula is C18_{18}H16_{16}N4_{4}NaO3_{3}S, with a molecular weight of approximately 396.4 g/mol. The dye is soluble in water, making it particularly challenging to remove from wastewater.

Toxicological Effects

This compound exhibits several toxicological effects on aquatic organisms and plants. Studies have shown that exposure to this dye can lead to:

  • Cytotoxicity : In brine shrimp (Artemia salina), high mortality rates were observed when exposed to this compound solutions, indicating significant cytotoxic effects .
  • Mutagenicity : Tests using bacterial strains (TA98 and TA100) revealed that this compound can induce mutations, although treatment with advanced oxidation processes (AOPs) significantly reduced its mutagenic potential .

Biodegradation Studies

Biodegradation of this compound has been extensively studied using various microorganisms, including bacteria and fungi. Key findings include:

  • Fungal Decolorization : White rot fungi have demonstrated the ability to decolorize this compound effectively through the production of ligninolytic enzymes such as laccase and manganese peroxidase. For instance, a study reported up to 96% decolorization within eight days under optimized conditions .
  • Bacterial Consortium : A mixed bacterial culture has been shown to degrade this compound as a sole carbon source, achieving over 82% decolorization under optimal conditions (pH 8, temperature 35°C) .

Treatment Methods

Several treatment methods have been investigated for the removal of this compound from wastewater:

  • Advanced Oxidation Processes (AOPs) : AOPs utilizing UV light and hydrogen peroxide have been effective in reducing the toxicity and mutagenicity of this compound. For example, treatment led to a decrease in brine shrimp mortality from 88% to approximately 21% .
  • Bioremediation : Sequential anoxic/aerobic bioremediation systems employing specific bacterial strains have shown promise in degrading Reactive Red dyes effectively .

Case Study 1: Fungal Decolorization

In a study assessing the decolorization capabilities of various fungal isolates, one strain achieved over 91% decolorization of this compound within twelve days under shaking conditions. This study highlighted the importance of optimizing growth conditions to enhance enzyme production and dye degradation efficiency .

Case Study 2: Bacterial Consortium

Research involving a bacterial consortium capable of degrading azo dyes demonstrated that specific strains could utilize this compound as their sole carbon source, leading to significant reductions in dye concentration. This case emphasized the potential for biotechnological applications in wastewater treatment .

Summary of Findings

AspectDetails
Chemical FormulaC18_{18}H16_{16}N4_{4}NaO3_{3}S
Molecular Weight~396.4 g/mol
CytotoxicityHigh mortality in brine shrimp
MutagenicityInduces mutations; reduced by AOPs
Fungal DecolorizationUp to 96% decolorization within eight days
Bacterial DegradationOver 82% decolorization as sole carbon source

Properties

IUPAC Name

trisodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N6O10S3.3Na/c20-17-23-18(21)25-19(24-17)22-11-7-9(38(29,30)31)5-8-6-13(40(35,36)37)15(16(28)14(8)11)27-26-10-3-1-2-4-12(10)39(32,33)34;;;/h1-7,28H,(H,29,30,31)(H,32,33,34)(H,35,36,37)(H,22,23,24,25);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEHHPFEQLDFCN-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)Cl)Cl)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9Cl2N6Na3O10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90889664
Record name 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90889664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

717.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17752-85-1
Record name Procion Brilliant Red M-2BS
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017752851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:3)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,7-Naphthalenedisulfonic acid, 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90889664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trisodium 5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.933
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name REACTIVE RED 1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U25W4C358T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.